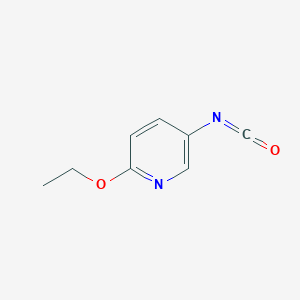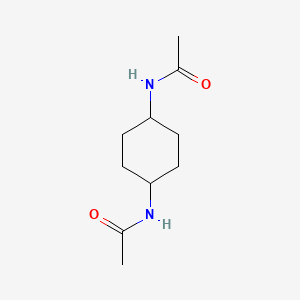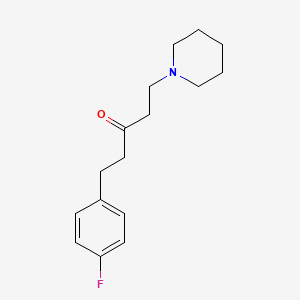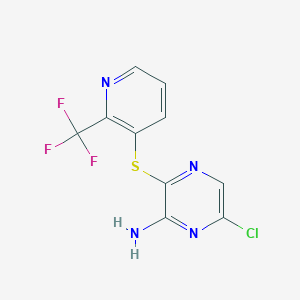
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is a heterocyclic compound that features a pyrazine ring substituted with a chloro group and an amine group, along with a pyridine ring bearing a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine typically involves multiple steps:
Formation of the Pyridine Intermediate: The starting material, 2-chloro-6-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction where pyridine is treated with chlorine and trifluoromethylating agents under controlled conditions.
Thioether Formation: The pyridine intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Pyrazine Ring Formation: The final step involves the formation of the pyrazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate to facilitate the reaction.
Major Products Formed
Sulfoxides and Sulfones: Formed through oxidation reactions.
Amines and Reduced Derivatives: Resulting from reduction reactions.
Substituted Pyrazines: Produced via nucleophilic substitution reactions.
Applications De Recherche Scientifique
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access.
Receptor Modulation: It may modulate receptor activity by binding to receptor sites and altering their conformation or signaling pathways.
Pathway Interference: The compound can interfere with specific biochemical pathways, leading to altered cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyridin-3-amine: Shares the trifluoromethyl-pyridine moiety but lacks the pyrazine ring and thioether linkage.
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar pyridine structure but different substitution pattern.
6-(Trifluoromethyl)-2-pyridinamine: Contains the trifluoromethyl-pyridine structure but lacks the chloro and pyrazine components.
Uniqueness
6-Chloro-3-((2-(trifluoromethyl)pyridin-3-yl)thio)pyrazin-2-amine is unique due to its combination of a pyrazine ring, a chloro group, and a thioether linkage with a trifluoromethyl-pyridine moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above .
Propriétés
Formule moléculaire |
C10H6ClF3N4S |
|---|---|
Poids moléculaire |
306.70 g/mol |
Nom IUPAC |
6-chloro-3-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrazin-2-amine |
InChI |
InChI=1S/C10H6ClF3N4S/c11-6-4-17-9(8(15)18-6)19-5-2-1-3-16-7(5)10(12,13)14/h1-4H,(H2,15,18) |
Clé InChI |
DVFIQALVGHHDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C(F)(F)F)SC2=NC=C(N=C2N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




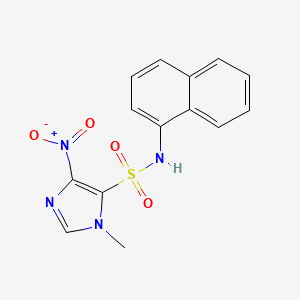


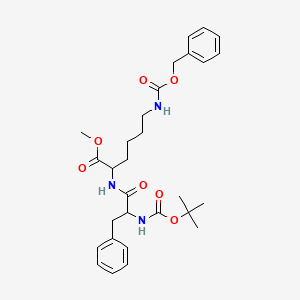
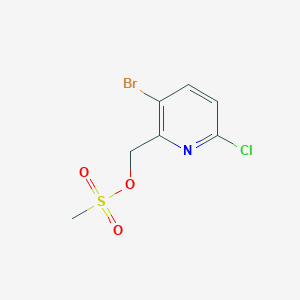
![[2,3-Dichloro-6-(trifluoromethyl)phenanthren-9-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B13990519.png)
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)

